

# Pevonedistat in Treatment-Naive Acute Myeloid Leukemia: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | ML10375  |           |  |  |  |
| Cat. No.:            | B1677338 | Get Quote |  |  |  |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pevonedistat-based therapy with the current standard of care for treatment-naive Acute Myeloid Leukemia (AML) patients, supported by experimental data from key clinical trials.

Pevonedistat, a first-in-class inhibitor of the NEDD8-activating enzyme (NAE), has been investigated as a novel therapeutic agent for AML. Its mechanism of action disrupts the cullin-RING ligase-mediated protein turnover, leading to the apoptotic death of cancer cells.[1] This guide assesses the clinical benefit of pevonedistat in combination with azacitidine and compares it against the established frontline treatment of venetoclax plus azacitidine for older adults with AML who are ineligible for intensive chemotherapy.

## Performance Comparison: Pevonedistat vs. Standard of Care

The primary clinical evidence for pevonedistat in treatment-naive AML comes from the Phase 3 PANTHER trial, which compared pevonedistat plus azacitidine to azacitidine alone in patients with higher-risk myelodysplastic syndromes (MDS), chronic myelomonocytic leukemia (CMML), and low-blast AML. For the purpose of this guide, we will focus on the AML patient cohort from this trial and compare the findings with the pivotal Phase 3 VIALE-A trial, which established venetoclax plus azacitidine as the standard of care.

### **Efficacy in Treatment-Naive AML**



| Efficacy<br>Endpoint                         | Pevonedistat + Azacitidine (PANTHER - AML Subgroup) | Azacitidine<br>Alone<br>(PANTHER -<br>AML<br>Subgroup) | Venetoclax +<br>Azacitidine<br>(VIALE-A) | Azacitidine<br>Alone (VIALE-<br>A) |
|----------------------------------------------|-----------------------------------------------------|--------------------------------------------------------|------------------------------------------|------------------------------------|
| Median Overall<br>Survival (OS)              | 14.5 months[2][3]                                   | 14.7 months[2][3]                                      | 14.7 months[4][5]                        | 9.6 months[4][5]                   |
| Event-Free<br>Survival (EFS)                 | Not explicitly reported for AML subgroup            | Not explicitly reported for AML subgroup               | -                                        | -                                  |
| Complete<br>Remission (CR)<br>Rate           | Not explicitly reported for AML subgroup            | Not explicitly reported for AML subgroup               | 36.7%[5]                                 | 17.9%[5]                           |
| Composite Complete Remission (CR + CRi) Rate | -                                                   | -                                                      | 66.4%[5]                                 | 28.3%[5]                           |

CRi: Complete Remission with incomplete hematologic recovery

The PANTHER trial did not meet its primary endpoint of event-free survival in the overall study population.[6][7] In the subgroup of patients with AML (with 20-30% blasts), the combination of pevonedistat and azacitidine did not demonstrate an improvement in overall survival compared to azacitidine alone.[2][3] In contrast, the VIALE-A trial showed a significant overall survival benefit for the combination of venetoclax and azacitidine over azacitidine alone, leading to its establishment as the standard of care for newly diagnosed AML patients ineligible for intensive chemotherapy.[4][5] The combination of venetoclax and azacitidine also resulted in substantially higher rates of complete remission.[5]

### **Safety Profile**



| Adverse Event<br>(Grade ≥3) | Pevonedistat + Azacitidine (PANTHER - Overall Population) | Azacitidine<br>Alone<br>(PANTHER -<br>Overall<br>Population) | Venetoclax +<br>Azacitidine<br>(VIALE-A) | Azacitidine<br>Alone (VIALE-<br>A) |
|-----------------------------|-----------------------------------------------------------|--------------------------------------------------------------|------------------------------------------|------------------------------------|
| Anemia                      | 33%[2]                                                    | 34%[2]                                                       | -                                        | -                                  |
| Neutropenia                 | 31%[2]                                                    | 33%[2]                                                       | 43%[8]                                   | 29%[8]                             |
| Thrombocytopeni<br>a        | 30%[2]                                                    | 30%[2]                                                       | 47%[8]                                   | 42%[8]                             |
| Febrile<br>Neutropenia      | -                                                         | -                                                            | 30%[4]                                   | 10%[4]                             |
| Pneumonia                   | -                                                         | -                                                            | 16%[4]                                   | 22%[4]                             |

The safety profile of pevonedistat in combination with azacitidine was found to be comparable to that of azacitidine alone, with no significant increase in myelosuppression.[2][9] The most common grade ≥3 hematologic adverse events in the PANTHER trial were anemia, neutropenia, and thrombocytopenia, with similar rates in both arms.[2] In the VIALE-A trial, hematologic toxicities, particularly neutropenia and thrombocytopenia, were more frequent in the venetoclax plus azacitidine arm compared to the azacitidine alone arm.[8] Febrile neutropenia was also more common with the venetoclax combination.[4]

# Experimental Protocols PANTHER Trial (NCT03268954)

This was a global, randomized, open-label, multicenter, Phase 3 trial.[2][10]

- Patient Population: The trial enrolled patients with newly diagnosed higher-risk MDS, higher-risk CMML, or AML with 20-30% marrow blasts who were not candidates for intensive chemotherapy.[2][10]
- Treatment Arms:



- Pevonedistat + Azacitidine: Pevonedistat 20 mg/m² as a 1-hour intravenous infusion on days 1, 3, and 5, plus azacitidine 75 mg/m² intravenously or subcutaneously on days 1-5, 8, and 9 of a 28-day cycle.[6]
- Azacitidine Alone: Azacitidine 75 mg/m² on the same schedule.[6]
- Primary Endpoint: Event-free survival (EFS), defined as time to death or transformation to AML for patients with MDS/CMML, and time to death for patients with AML.[2][7]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Highlights from ASH 2016: Abstract 98 Results of a Clinical Study of Pevonedistat, a First-in-Class NAE Inhibitor, Combined with Azacitidine in Older Patients with AML [aml-hub.com]
- 2. Pevonedistat plus azacitidine vs azacitidine alone in higher-risk MDS/chronic myelomonocytic leukemia or low-blast-percentage AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancernetwork.com [cancernetwork.com]
- 5. onclive.com [onclive.com]
- 6. onclive.com [onclive.com]
- 7. PANTHER No Significant Benefit for Pevonedistat Plus Azacitidine in Higher-Risk Myelodysplastic Syndrome The ASCO Post [ascopost.com]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. Pevonedistat plus azacitidine vs azacitidine alone in higher-risk MDS/chronic myelomonocytic leukemia or low-blast-percentage AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pevonedistat (PEV) plus Azacitidine (AZA) Versus AZA Alone As First-Line Treatment for Patients with Higher-Risk Myelodysplastic Syndromes (MDS)/Chronic Myelomonocytic Leukemia (CMML) or Acute Myeloid Leukemia (AML) with 2030% Marrow Blasts: The Randomized Phase 3 PANTHER Trial (NCT03268954) [epistemonikos.org]
- To cite this document: BenchChem. [Pevonedistat in Treatment-Naive Acute Myeloid Leukemia: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677338#assessing-the-benefit-of-pevonedistat-in-treatment-naive-aml-patients]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com